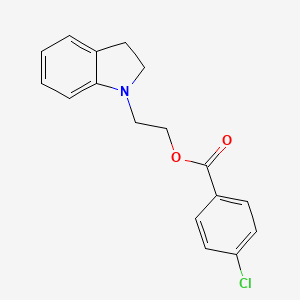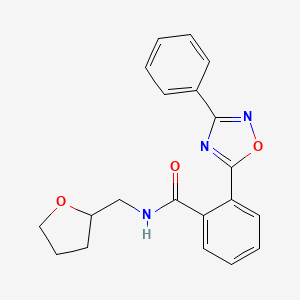![molecular formula C25H21Cl2N3O2S B5544229 3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)
3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H21Cl2N3O2S and its molecular weight is 498.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.0731535 g/mol and the complexity rating of the compound is 796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Novel compounds derived from benzothieno[2,3-d]pyrimidin-4(3H)-one have been synthesized with a focus on their potential as anti-inflammatory, analgesic, and COX-2 inhibitors. These compounds have shown significant selectivity and activity in inhibitory studies, suggesting their potential for therapeutic applications in inflammation and pain management (A. Abu‐Hashem et al., 2020).
Research into derivatives of [1]benzothieno[3,2-d]pyrimidine has extended into the exploration of antileukemic agents, where the condensation of specific intermediates with various amines has led to the synthesis of compounds with potential antileukemic properties (F. El-Telbany & R. O. Hutchins, 1985).
The development of new, 2-substituted 3-aryl-8,9,10,11-tetrahydro[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones through the aza-Wittig reaction has been reported, highlighting the methodological advancements in synthesizing these complex heterocyclic compounds. These developments underscore the versatility and potential of [1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives in medicinal chemistry (Jianchao Liu et al., 2006).
Antimicrobial and Antifungal Applications
Some derivatives have been synthesized with a focus on their antimicrobial and antifungal activities. For instance, compounds exhibiting promising biological activities have been synthesized from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, indicating their potential in treating infections (B. V. Ashalatha et al., 2007).
The synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide and its potent inhibitory activity against human cancer cell lines underscore the therapeutic potential of these compounds in oncology. The detailed structural and activity analysis provides a foundation for further exploration of their applications in cancer treatment (Pei Huang et al., 2020).
Propriétés
IUPAC Name |
3-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3O2S/c1-14-7-3-4-8-17(14)23-29-24-21(18-9-5-6-10-20(18)33-24)25(31)30(23)28-13-15-11-16(26)12-19(27)22(15)32-2/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3/b28-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRMRQJPIUNAHJ-XODNFHPESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2N=CC5=C(C(=CC(=C5)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2/N=C/C5=C(C(=CC(=C5)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)
![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)



![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)
![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)